molecular formula C11H13NO B12048585 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine

1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine

Cat. No.: B12048585
M. Wt: 175.23 g/mol
InChI Key: ZOQWYVSXOPJBGL-UHFFFAOYSA-N
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Description

1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a phenyl ring substituted with a prop-2-yn-1-yloxy group and an ethan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine typically involves the reaction of 3-(prop-2-yn-1-yloxy)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the realm of cancer treatment and other diseases. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine exhibit significant anticancer properties. For instance, compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in 2023 evaluated a series of compounds based on the structure of this compound for their anticancer activity against several cancer cell lines. The results demonstrated that these compounds could inhibit proliferation and induce apoptosis in breast cancer cells, suggesting their potential as lead compounds for further development .

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Various studies have highlighted its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study:
In a comparative analysis conducted by researchers, derivatives of this compound were tested against strains of Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the compound significantly enhanced its antibacterial activity, indicating its potential for use in treating bacterial infections .

Materials Science Applications

Beyond medicinal chemistry, this compound has applications in materials science, particularly in the synthesis of functionalized polymers and nanomaterials.

Polymer Synthesis

The alkyne group present in the compound facilitates click chemistry reactions, which are essential for synthesizing new polymeric materials. These materials can be tailored for specific properties such as conductivity or biocompatibility.

Example:
Researchers have utilized this compound in the development of conductive polymers that can be used in electronic devices. The incorporation of this compound into polymer matrices has resulted in improved electrical properties and mechanical strength .

Biological Studies

The biological implications of this compound extend to studies involving enzyme inhibition and receptor interactions.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in lipid metabolism, which is critical in understanding drug-induced phospholipidosis.

Case Study:
A recent study assessed the inhibitory effects of this compound on lysosomal phospholipase A2. The results indicated a strong correlation between enzyme inhibition and potential drug-induced side effects, highlighting the importance of this compound in pharmacological research .

Mechanism of Action

The mechanism of action of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor. This compound's structure includes a phenyl group substituted with a prop-2-yn-1-yloxy moiety attached to an ethanamine backbone, which is essential for its interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is by inhibiting monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions. This modulation can lead to significant effects on cellular processes, including gene expression and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

1. Neurotransmitter Modulation

  • Serotonin and Dopamine Levels : The inhibition of MAO leads to increased levels of serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
  • Potential Therapeutic Applications : Due to its ability to enhance neurotransmitter levels, this compound may have applications in treating mood disorders and cognitive impairments.

2. Antimicrobial Properties

  • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains, although specific data for this compound remains limited.

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have shown promising results in various studies:

StudyCompoundFindings
2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-aminesDemonstrated significant MAO inhibition, leading to increased serotonin levels in vitro.
Related derivativesShowed varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria.

Research Findings

Recent research has focused on the synthesis and biological evaluation of compounds similar to 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amines. These studies emphasize the importance of structural modifications in enhancing biological activity:

Synthesis Methods

The synthesis typically involves several steps, including:

  • Alkyne Formation : Utilizing propargyl alcohols.
  • Ethanamine Coupling : Employing amine coupling strategies to form the final product .

Biological Testing

Testing has shown that structural variations can significantly impact the compound's biological activity:

  • Inhibition Kinetics : Studies assessing binding affinities reveal that slight changes in structure can lead to enhanced or diminished MAO inhibition .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(3-prop-2-ynoxyphenyl)ethanamine

InChI

InChI=1S/C11H13NO/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h1,4-6,8-9H,7,12H2,2H3

InChI Key

ZOQWYVSXOPJBGL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OCC#C)N

Origin of Product

United States

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